molecular formula C9H13N B1367290 1-Cyclopropyl-2,5-dimethylpyrrole CAS No. 54609-12-0

1-Cyclopropyl-2,5-dimethylpyrrole

Cat. No. B1367290
CAS RN: 54609-12-0
M. Wt: 135.21 g/mol
InChI Key: ZHAYXRUZLFCGLF-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2,5-dimethylpyrrole” is a chemical compound with the CAS Number 54609-12-0 . It has a linear formula of C9H13N . The IUPAC name for this compound is 1-cyclopropyl-2,5-dimethyl-1H-pyrrole .


Synthesis Analysis

The synthesis of pyrroles, such as 1-Cyclopropyl-2,5-dimethylpyrrole, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2,5-dimethylpyrrole is represented by the Inchi Code 1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3 . This indicates that the molecule consists of a pyrrole ring with a cyclopropyl group and two methyl groups attached to it.


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-2,5-dimethylpyrrole is 135.21 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Topoisomerase II Inhibitory Activity

1-Cyclopropyl-2,5-dimethylpyrrole and its derivatives have been studied for their inhibitory activity against mammalian topoisomerase II (topo II). This is significant because topo II plays a crucial role in DNA replication and cell division. The compound was found to have modest in vitro cytotoxicity and in vivo activity against P388, a type of leukemia cell line. This suggests potential applications in cancer research and therapy (Wentland et al., 1993).

Chemical Reactions with Ketones

1-Aryl-2,5-dimethylpyrroles, closely related to 1-Cyclopropyl-2,5-dimethylpyrrole, demonstrate interesting reactivity with acyclic ketones. These reactions produce various derivatives, showing the compound's versatility in chemical synthesis. This reactivity can be crucial in developing new compounds for various applications, including pharmaceuticals (Pushechnikov et al., 2013).

Neuropathy Studies

Studies have shown that derivatives of 2,5-dimethylpyrrole (a related compound) can react with primary amines and proteins, leading to crosslinking. This has implications in understanding the molecular pathogenesis of neuropathies, such as those caused by hexane exposure (Graham et al., 1982).

Enhancing Monoclonal Antibody Production

A study found that a compound incorporating 2,5-dimethylpyrrole improves monoclonal antibody production in Chinese hamster ovary cell cultures. This is significant for medical research and biopharmaceutical production, indicating potential for improving efficiency and reducing costs (Aki et al., 2021).

Insecticidal Activity

Research involving cyclopropane derivatives of pyrrolidine-2,3-dione, which are structurally related to 1-Cyclopropyl-2,5-dimethylpyrrole, demonstrates high insecticidal activity against certain insect species. This opens avenues for developing new, effective insecticides (Ben Hamadi & Guesmi, 2022).

properties

IUPAC Name

1-cyclopropyl-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYXRUZLFCGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512475
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2,5-dimethylpyrrole

CAS RN

54609-12-0
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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